REACTION_CXSMILES
|
[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7].B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2].C([O-])([O-])=O.C([O-])([O-])=O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2]>>[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7] |f:2.3.4.5.6,7.8.9.10.11.12.13,14.15|
|
Name
|
|
Quantity
|
40 kg
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
50 kg
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, were mixed by a Henschel mixer
|
Type
|
CUSTOM
|
Details
|
was placed in a constant temperature and humidity chamber at a temperature of 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)O.N1=C(N)N=C(N)N=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |